1-(adamantane-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 1-(adamantane-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1060209-56-4
VCID: VC11919440
InChI: InChI=1S/C21H29N7O/c1-2-28-19-17(24-25-28)18(22-13-23-19)26-3-5-27(6-4-26)20(29)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N=N1
Molecular Formula: C21H29N7O
Molecular Weight: 395.5 g/mol

1-(adamantane-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

CAS No.: 1060209-56-4

Cat. No.: VC11919440

Molecular Formula: C21H29N7O

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

1-(adamantane-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine - 1060209-56-4

Specification

CAS No. 1060209-56-4
Molecular Formula C21H29N7O
Molecular Weight 395.5 g/mol
IUPAC Name 1-adamantyl-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H29N7O/c1-2-28-19-17(24-25-28)18(22-13-23-19)26-3-5-27(6-4-26)20(29)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3
Standard InChI Key CTGAHAVVZISSAQ-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N=N1

Introduction

Structural Features and Synthesis

Molecular Architecture

The compound features three distinct components (Fig. 1):

  • Adamantane-1-carbonyl: A rigid, lipophilic bicyclic hydrocarbon known for enhancing blood-brain barrier (BBB) penetration and resistance to enzymatic degradation .

  • 3-Ethyl-3H- triazolo[4,5-d]pyrimidine: A nitrogen-rich heterocycle with demonstrated antiviral and anticancer activity in related derivatives .

  • Piperazine: A six-membered ring with two nitrogen atoms, facilitating solubility and serving as a scaffold for structural diversification .

Table 1: Key Structural and Synthetic Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₂₉N₇O
Molecular Weight395.5 g/mol
IUPAC Name1-adamantyl-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Synthesis RouteCondensation of triazolopyrimidine derivatives with adamantane carbonyl chloride under reflux
Yield~80–92% (similar analogues)

Synthesis

The synthesis typically involves multi-step reactions:

  • Triazolopyrimidine Core Formation: Cyclization of ethyl-substituted triazole precursors with pyrimidine derivatives under basic conditions .

  • Piperazine Functionalization: Introduction of the adamantane carbonyl group via nucleophilic acyl substitution, often using 1-adamantane carbonyl chloride in the presence of a base .

  • Purification: Crystallization from ethanol or hexane yields high-purity product .

Physicochemical Properties

The compound’s properties are influenced by its hybrid structure:

  • Lipophilicity (LogP): Estimated >3.5 due to adamantane’s hydrophobic nature, suggesting moderate BBB permeability .

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) but enhanced in organic solvents (e.g., DMSO, ethanol) .

  • Stability: Resistant to oxidation and hydrolysis under physiological conditions, attributed to adamantane’s steric protection .

Biological Activity and Mechanisms

Anti-Inflammatory and Anticancer Effects

Adamantane-thiazolyl hybrids show 29.6–81.5% inhibition in carrageenin-induced edema models . Triazolopyrimidines induce apoptosis in cancer cells via caspase-3 activation and cell cycle arrest .

Table 2: Comparative Biological Activities of Analogues

CompoundActivity (IC₅₀/EC₅₀)TargetSource
1-Benzyl-4-{3-ethyltriazolo[4,5-d]pyrimidin-7-yl}piperazine1.01–1.12 µM (MCF-7, Panc-1)Hsp90-Cdc37 disruption
Adamantane-thiazolyl amides29.6–81.5% edema inhibitionCOX/LOX pathways
Piperazine-celastrol hybrids4.71 µM (Hsp90 inhibition)Apoptosis induction

Research Applications

Drug Delivery Systems

Adamantane’s affinity for cyclodextrins and liposomes enables its use in targeted delivery . The compound’s lipophilicity may facilitate CNS drug delivery, as seen in adamantane-AZT conjugates .

Antimicrobial Development

Triazolopyrimidines exhibit broad-spectrum antibacterial activity (MIC: 0.5–32 µg/mL) . Piperazine enhances membrane penetration in Gram-negative bacteria .

Future Directions

  • Synthesis Optimization: Microwave-assisted reactions may improve yield and purity .

  • Biological Screening: Prioritize antiviral assays against influenza and coronaviruses .

  • Drug Delivery Studies: Formulate cyclodextrin complexes to enhance solubility .

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